3-(5-bromofuran-2-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom, an oxadiazole ring, and a benzamide moiety with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the 5-bromofuran-2-yl intermediate: This step involves the bromination of furan to introduce the bromine atom at the 5-position.
Synthesis of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling of the intermediates: The 5-bromofuran-2-yl and 1,2,4-oxadiazole intermediates are coupled using formamide derivatives to form the desired compound.
Introduction of the benzamide moiety: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties due to the presence of the furan and oxadiazole rings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or receptors, leading to inhibition of their activity.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or disrupt cellular signaling pathways, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-bromofuran-2-yl)methyl]-3-(1,3,4-oxadiazol-2-yl)aniline
- **N-[(5-bromofuran-2-yl)methyl]-2,3,4-trifluoroaniline
Uniqueness
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE is unique due to the combination of the furan, oxadiazole, and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12BrFN4O4 |
---|---|
Molecular Weight |
423.19 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrFN4O4/c17-12-6-5-11(25-12)13-21-16(26-22-13)15(24)20-8-7-19-14(23)9-1-3-10(18)4-2-9/h1-6H,7-8H2,(H,19,23)(H,20,24) |
InChI Key |
XIAYJLKZXLENPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)F |
Origin of Product |
United States |
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